The Precise Mass and Pivotal Role of C18-Ceramide-d7 in Cellular Signaling and Disease Research
The Precise Mass and Pivotal Role of C18-Ceramide-d7 in Cellular Signaling and Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C18-Ceramide-d7 (d18:1-d7/18:0), a deuterated analog of the endogenous sphingolipid, C18-Ceramide. This document details its precise physicochemical properties, its critical involvement in fundamental cellular signaling pathways, and its application in advanced analytical methodologies. The information presented herein is intended to support researchers and professionals in the fields of drug development, molecular biology, and lipidomics in their understanding and utilization of this key research compound.
Quantitative Data Summary
C18-Ceramide-d7 (d18:1-d7/18:0) is a synthetic, deuterated version of C18-Ceramide, where seven deuterium atoms are incorporated into the sphingosine backbone. This isotopic labeling makes it an invaluable internal standard for the accurate quantification of its non-labeled counterpart in biological samples using mass spectrometry.
| Property | Value | Reference |
| Exact Mass | 572.587 | [1] |
| Molecular Weight | 573.00 | [2][3] |
| Chemical Formula | C₃₆H₆₄D₇NO₃ | [1][2] |
The Central Role of Ceramide in Cellular Signaling
Ceramides, including C18-Ceramide, are not merely structural components of cell membranes but are also potent bioactive lipids that act as second messengers in a multitude of cellular processes.[4][5] Dysregulation of ceramide metabolism is implicated in a wide range of diseases, including cancer, diabetes, neurodegenerative disorders, and inflammatory conditions.[4] C18-Ceramide-d7 is instrumental in the precise study of these pathways.
Ceramide-Mediated Apoptosis
Ceramide is a key initiator of programmed cell death, or apoptosis.[1][6] Various cellular stresses, such as exposure to chemotherapy, radiation, or inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can trigger an increase in intracellular ceramide levels.[7][8] This accumulation of ceramide can occur through two primary pathways: the de novo synthesis pathway and the hydrolysis of sphingomyelin by sphingomyelinases.[7]
Once generated, ceramide can activate a cascade of downstream effectors to induce apoptosis. This includes the activation of protein phosphatases such as PP1 and PP2a, which can dephosphorylate and thereby modulate the activity of key signaling proteins.[2] Ceramide also plays a role in the activation of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway, which is a critical signaling cascade in the apoptotic response.[1] Furthermore, ceramide can directly impact mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[8]
Ceramide and Cell Cycle Arrest
In addition to inducing apoptosis, ceramide can also halt cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[3][9] This function is critical in preventing the propagation of damaged cells. The mechanism of ceramide-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. For instance, ceramide has been shown to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[10][11] These inhibitors bind to and inactivate cyclin-CDK complexes, which are essential for the progression through the cell cycle.
Ceramide in Inflammation
Ceramide also plays a significant role in inflammatory responses.[5][12] Pro-inflammatory cytokines, such as TNF-α and interleukins, can stimulate ceramide production.[13] This ceramide, in turn, can activate inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to the production of more inflammatory mediators.[14][15] This creates a feedback loop that can perpetuate chronic inflammation, a hallmark of many metabolic diseases.[13]
Experimental Protocols: Quantification of Ceramides using LC-MS/MS
The use of deuterated internal standards like C18-Ceramide-d7 is essential for the accurate and precise quantification of endogenous ceramides in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]
Sample Preparation: Protein Precipitation
A common and effective method for extracting ceramides from plasma or serum is protein precipitation.[19]
-
Spiking with Internal Standard: To a 10 µL plasma sample, add a known concentration of C18-Ceramide-d7 (and other deuterated ceramide standards as needed).
-
Protein Precipitation: Add 100 µL of cold isopropanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Separation
Reverse-phase chromatography is typically employed for the separation of different ceramide species.
-
Column: A C18 column (e.g., ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm) is commonly used.[20]
-
Mobile Phase A: A mixture of acetonitrile and water (e.g., 3:2, v/v) with 10 mM ammonium formate.[20]
-
Mobile Phase B: A mixture of isopropanol and acetonitrile (e.g., 9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[20]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[20]
-
Gradient: A gradient elution is used to separate the different ceramide species based on their hydrophobicity.
Tandem Mass Spectrometry Detection
Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the specific detection and quantification of each ceramide species and its corresponding deuterated internal standard. The transition of the precursor ion to a specific product ion is monitored for both the endogenous ceramide and the deuterated standard.
Conclusion
C18-Ceramide-d7 is an indispensable tool for researchers investigating the multifaceted roles of ceramides in health and disease. Its precise mass and isotopic purity enable accurate quantification of endogenous C18-Ceramide, facilitating a deeper understanding of its involvement in critical cellular processes such as apoptosis, cell cycle regulation, and inflammation. The methodologies outlined in this guide provide a framework for the robust analysis of ceramides, empowering scientists to unravel the complexities of sphingolipid signaling and to identify potential therapeutic targets for a host of human pathologies.
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 5. Ceramide signaling in immunity: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease [frontiersin.org]
- 14. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 15. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificlabs.ie [scientificlabs.ie]
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- 19. lcms.cz [lcms.cz]
- 20. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
